molecular formula C7H5BrN2O B1520145 4-Bromobenzo[d]isoxazol-3-amine CAS No. 796969-15-8

4-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1520145
CAS No.: 796969-15-8
M. Wt: 213.03 g/mol
InChI Key: SYCUVFGUHBRMHZ-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]isoxazol-3-amine is a chemical compound with the CAS Number: 796969-15-8 . It has a molecular weight of 213.03 and its IUPAC name is 4-bromo-1,2-benzisoxazol-3-amine . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H, (H2,9,10) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.03 . It is a solid compound and is stored in a dark place, sealed in dry, at 2-8°C . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 371.1±22.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Bromobenzo[d]isoxazol-3-amine plays a role in various chemical reactions and synthesis processes. For instance, it's involved in aromatic nucleophilic substitution reactions, as evidenced in the study where 3-bromo-2-nitrobenzo[b]thiophene reacted with amines, leading to unexpected isomers (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Similarly, 3-bromoisoxazolines reacted with amines to afford 3-aminoisoxazolines, which upon oxidation provided 3-aminoisoxazoles (Girardin, Alsabeh, Lauzon, Dolman, Ouellet, & Hughes, 2009).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, this compound is a key player. A study demonstrated the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates (Grasa, Viciu, Huang, & Nolan, 2001).

Environmental and Material Science

In environmental and material science, this chemical is utilized for various purposes. For example, it's used in the chemical functionalization of glassy carbon electrodes, as shown in a study where 4-bromobenzene and 4-(4'-nitrophenylazo)benzene diazonium tetrafluoroborate salts were used in ionic liquids for this purpose (Actis, Caulliez, Shul, Opallo, Mermoux, Marcus, Boukherroub, & Szunerits, 2008).

Drug Development and Biochemistry

In drug development and biochemistry, this compound has implications as well. A study on N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine explored its synthesis, crystal structure, and in-vitro inhibition of PLA2, indicating its potential in therapeutic applications (Hema, Arun Renganathan, Nanjundaswamy, Karthik, Mohammed, Alghamdi, Lokanath, Ravishankar Rai, Nagashree, & Mallu, 2020).

Safety and Hazards

The safety information for 4-Bromobenzo[d]isoxazol-3-amine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is associated with GHS07 pictograms and has a signal word of "Warning" .

Future Directions

Isoxazole is a significant moiety in drug discovery research . Given its importance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

Properties

IUPAC Name

4-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCUVFGUHBRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670669
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796969-15-8
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of acetylhydroxamic acid (2.46 g, 32.8 mmol) and potassium tert-butoxide (3.68 g, 32.8 mmol) in DMF (40 mL) was stirred at room temperature for 30 minutes, treated with 2-bromo-6-fluorobenzonitrile (4.36 g, 21.8 mmol), stirred for three hours, poured into water, and extracted three times with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel with 5 to 20% ethyl acetate/hexanes to provide 2.5 g of the desired product. MS (ESI(+)) m/e 212.9, 214.9 (M+H)+.
[Compound]
Name
acetylhydroxamic acid
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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